Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate
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Overview
Description
Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group substituted with fluorine atoms on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate typically involves the esterification of 4-(3,4-difluorophenyl)-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Reduction: Methyl 4-(3,4-difluorophenyl)-2-fluorobenzyl alcohol.
Oxidation: Oxidized aromatic compounds such as quinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3,4-difluorophenyl)-benzoate: Lacks the additional fluorine atom on the benzoate ring.
Methyl 4-(3,4-dichlorophenyl)-2-fluorobenzoate: Contains chlorine atoms instead of fluorine.
Methyl 4-(3,4-difluorophenyl)-benzoate: Similar structure but without the fluorine substitution on the benzoate ring.
Uniqueness
Methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate is unique due to the specific arrangement of fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c1-19-14(18)10-4-2-8(6-12(10)16)9-3-5-11(15)13(17)7-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQJBUFGOGSLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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